molecular formula C5H3Cl2NO2S B041607 6-chloropyridine-3-sulfonyl Chloride CAS No. 6684-39-5

6-chloropyridine-3-sulfonyl Chloride

Cat. No. B041607
CAS RN: 6684-39-5
M. Wt: 212.05 g/mol
InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-chloropyridine-3-sulfonyl chloride and related compounds involves several steps, including the selective sulfonation and chlorination of pyridine derivatives. An improved synthesis method has been reported, offering a high yield of 4-chlorocoumarin-3-sulfonyl chloride, a related compound, which is then reacted with various nucleophiles to obtain substituted products with potential anticancer and anti-HIV applications (Jashari et al., 2007).

Molecular Structure Analysis

The molecular structure of 6-chloropyridine-3-sulfonyl derivatives, such as 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has been characterized, revealing the dihedral angle between the pyridine rings and the hydrogen bonding patterns that contribute to its chemical reactivity and potential applications (Suchetan et al., 2013).

Chemical Reactions and Properties

6-Chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including its use in the synthesis of sulfonated tetrahydropyridine derivatives via radical reactions with 1,6-enynes and sulfur dioxide, showcasing its utility in generating sulfonated pyrrolidine and tetrahydropyridine derivatives under mild conditions without the need for catalysts or additives (An & Wu, 2017).

Scientific Research Applications

  • Synthesis of Various Organic Compounds : Pyridine-3-sulfonyl chloride is used to produce hydrazones, semicarbazides, and azides, with potential applications in organic synthesis (Cremlyn, Jones, Swinbourne & Yung, 1980).

  • Catalyst for Organic Synthesis : It can be used to synthesize 3-cyano-4,6-dimethyl-5-R-pyridine-2-sulfonyl chlorides and N-substituted sulfonylamides, serving as a catalyst for synthesizing a variety of organic compounds (Dmitrieva, Dyadyuchenko, Strelkov & Kaigorodova, 2009).

  • Applications in Organic Electronics and Catalysis : Sulfur-substituted derivatives of the octa-.mu.3-chloro-hexamolybdenum(4+) cluster unit are potential candidates for use in organic electronics, catalysis, and catalytic processes (Michel & Mccarley, 1982).

  • Synthesis of 6-Methyluracil-5-Sulfonyl Chloride : The compound can be synthesized by sulfochlorinating 6-methyluracil with chlorosulfonic acid in the presence of thionyl chloride, offering potential for increased yield and improved tautomerism control (Pogorelova, Orlov & Isak, 2006).

  • Synthesis of Sulfonated Tetrahydropyridine Derivatives : A method for synthesis of sulfonated tetrahydropyridine derivatives using 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed (An & Wu, 2017).

  • Production of Sulfonamides and Sulfonyl Azides : 5-chloro-2-thiophenesulfonyl chloride reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).

  • Synthesis of Derivatives and Tris-sulfonyl Compounds : 2,6-diamino-4-methyl-3-pyridinecarbonitrile is a versatile reagent for synthesizing various derivatives and preparing tris-sulfonyl compounds (Katritzky, Rachwał, Smith & Steel, 1995).

  • Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative efficiently synthesizes heterocyclic sulfonamides and sulfonyl fluorides, providing rapid access to compounds with limited chemical stability (Tucker, Chenard & Young, 2015).

  • Industrial Production of Sulfonyl Chlorides : A new method provides a high yield of sulfonyl chlorides (45-82%) with no special conditions, making it a convenient and simple method for industrial production (Lezina, Rubtsova & Kuchin, 2011).

  • Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides : This method allows for the rapid and stable preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, potentially benefiting parallel chemistry efforts (Wright & Hallstrom, 2006).

Safety And Hazards

6-Chloropyridine-3-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKKHONVQGXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383137
Record name 6-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-3-sulfonyl Chloride

CAS RN

6684-39-5
Record name 6-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyridinesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium nitrite (3.45 g, 0.05 mol) was added portion wise to a stirred solution of 6-chloro-pyridin-3-ylamine (6.4 g, 0.05 mol) in acetic acid (56 ml) and HCl (conc) (9.92 ml) while maintaining the temperature below 15° C. This solution was then added drop wise to a stirred solution of sulfur dioxide (17.2 g, 0.27 mol), copper (II) chloride (1.85 g, 0.011 mol) and water (2.2 ml) in acetic acid (37 ml) at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice water and stirred for a further 15 min. The resultant precipitate was collected by filtration, washed with water and dried overnight in a vacuum oven to give 6-chloro-pyridine-3-sulfonyl chloride (6.41 g, 60.5% yield); (400 MHz; d6-DMSO) 8.54 (1H, d), 7.96 (1H, dd), 7.50 (1H, d).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.92 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
Quantity
1.85 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under ice-cooling, thionyl chloride (12 mL) was added dropwise over 1 hr to water (70 mL) and the mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Under ice-cooling, 5-amino-2-chloropyridine (5.0 g) was added to concentrated hydrochloric acid (40 mL) and the mixture was stirred. An aqueous solution (12.5 mL) of sodium nitrite (2.88 g) was added dropwise while keeping the inside temperature at not higher than 5° C., and the mixture was further stirred for 15 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (70 mg). Under ice-cooling, the mixture was further stirred for 30 min. The precipitate was collected by filtration, and washed with water and ethanol to give the title compound (yield 4.79 g, 58%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
70 mg
Type
reactant
Reaction Step Four
Yield
58%

Synthesis routes and methods III

Procedure details

A solution of SO2 was prepared by adding thionyl chloride (24.2 mL) into stirring water (144 mL) containing copper (I) chloride (87.0 mg). The solution was then stirred at room temperature overnight. 5-Amino-2-chloropyridine (10.0 g, 77.8 mmol) was added into stirring conc. aq. HCl (80 mL) portionwise. The mixture was stirred until all solid dissolved and was then cooled to −5° C. Into the mixture was added dropwise a solution of sodium nitrite (5.9 g, 85.6 mmol) dissolved in 24 mL of water while the temperature was kept between −5° C. and 0° C. The resulting mixture was stirred for 30 minutes after the completion of the addition and then added dropwise into the aqueous solution of SO2. The temperature was kept below 0° C. during the addition. After the addition the mixture was stirred for 1 h below 0° C. and then filtered. The cake was washed with ice-cold water, dissolved in CH2Cl2, dried over Na2SO4 and concentrated to give 2-chloropyridine-5-sulfonyl chloride as a grey solid (13.6 g, 82%). 1H NMR (500 MHz, CDCl3): δ 9.04 (1H, d, J=2.4 Hz), 8.27 (1H, dd, J=8.5 Hz, J=2.6 Hz), 7.62 (1H, dd, J=8.5 Hz, J=0.4 Hz).
Quantity
24.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
87 mg
Type
catalyst
Reaction Step Six
Name
Quantity
144 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 10 g (79.2 mmol) of 3-amino-6-chloropyridine in concentrated HCl (16 mL) and glacial acetic acid (89 mL) was cooled to 10° C. in an ice batch. 5.46 g (79.2 mmol) of sodium nitrite were added portionwise keeping the temperature below 15° C. The mixture was stirred for 1 h, then added dropwise to a solution of sulfur dioxide (ca. 27 mL), 2.77 g (16.2 mmol) of copper (II) chloride dihydrate and acetic acid (59 mL) in water (11 mL) over 10 min at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice/water (300 mL) and stirred for a further 15 min The resultant precipitate was isolated by filtration, washed with water (2×100 mL) and dried under reduced pressure to afford 12.99 g of 6-chloro-pyridine-3-sulfonyl chloride; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.62 (1 H, d, J=8.31 Hz), 8.26 (1 H, dd, J=8.56, 2.69 Hz), 9.04 (1 H, d, J=2.69 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Quantity
2.77 g
Type
catalyst
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloropyridine-3-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-chloropyridine-3-sulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
6-chloropyridine-3-sulfonyl Chloride
Reactant of Route 4
6-chloropyridine-3-sulfonyl Chloride
Reactant of Route 5
6-chloropyridine-3-sulfonyl Chloride
Reactant of Route 6
6-chloropyridine-3-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.